molecular formula C15H13IN2O4 B14807872 (E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide

Cat. No.: B14807872
M. Wt: 412.18 g/mol
InChI Key: JPZWECZWESHNHN-FNORWQNLSA-N
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Description

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, an acrylamide moiety, an iodine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide typically involves a multi-step process:

    Formation of the Acrylamide Moiety: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-iodo-4-methoxybenzohydrazide.

    Introduction of the Furan Ring: The next step involves the reaction of the benzohydrazide with 3-(2-furyl)acryloyl chloride under basic conditions to form the final product, N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide depends on its specific application:

    Enzyme Inhibition: The compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Biological Pathways: It may interact with specific molecular targets, such as proteins or nucleic acids, to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide is unique due to the presence of the iodine atom and the methoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H13IN2O4

Molecular Weight

412.18 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-iodo-4-methoxybenzohydrazide

InChI

InChI=1S/C15H13IN2O4/c1-21-13-6-4-10(9-12(13)16)15(20)18-17-14(19)7-5-11-3-2-8-22-11/h2-9H,1H3,(H,17,19)(H,18,20)/b7-5+

InChI Key

JPZWECZWESHNHN-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I

Origin of Product

United States

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